molecular formula C8H18N2O B13499220 [4-(Dimethylamino)-4-piperidyl]methanol

[4-(Dimethylamino)-4-piperidyl]methanol

Cat. No.: B13499220
M. Wt: 158.24 g/mol
InChI Key: XFKSAASSEMDLLT-UHFFFAOYSA-N
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Description

Contextualizing the Research Significance of Piperidine (B6355638) Derivatives in Chemical Science

The pharmacological versatility of the piperidine ring is exceptionally broad. Its derivatives form the basis for more than twenty classes of pharmaceuticals. nih.gov The three-dimensional, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets like enzymes and receptors. wikipedia.org This structural feature provides a distinct advantage over flat, aromatic systems in drug design. The development of efficient and cost-effective methods for synthesizing substituted piperidines is therefore a crucial objective in modern organic chemistry. nih.govajchem-a.com

The diverse applications of these compounds are summarized in the table below.

Pharmacological ActivityExamples of Piperidine-Based Drugs or Research Areas
Analgesic Fentanyl, Meperidine, and other opioid receptor modulators. sci-hub.stnih.gov
Antihistaminic Fexofenadine, Loratadine.
Antipsychotic Haloperidol, Risperidone.
Antiviral N-benzyl 4,4-disubstituted piperidines have shown activity against the Influenza H1N1 virus. researchgate.net
Anti-Alzheimer Donepezil, a cholinesterase inhibitor. ajchem-a.com
Antimicrobial/Anticancer Various synthetic derivatives are continuously studied for these properties. ajchem-a.com

Evolution of Research on [4-(Dimethylamino)-4-piperidyl]methanol and Related Analogues

Direct and extensive research focusing specifically on this compound is not prominent in scientific literature, suggesting it is a novel or underexplored compound. However, significant research has been conducted on its structural class—4,4-disubstituted piperidines—which provides a clear evolutionary context.

Early research into 4-substituted and 4,4-disubstituted piperidines was heavily driven by the search for potent analgesics. sci-hub.st This work established that the 4,4-disubstituted piperidine scaffold could yield compounds with powerful narcotic agonist properties, with some analogues demonstrating potency comparable to morphine. sci-hub.stnih.govacs.org These studies focused on structure-activity relationships, exploring how different substituents at the 1- and 4-positions of the piperidine ring influenced analgesic and anesthetic effects. nih.gov

More recently, the research focus for this structural class has diversified. For instance, a 2021 study identified N-benzyl 4,4-disubstituted piperidines as a potent class of influenza A (H1N1) virus inhibitors. researchgate.net This research demonstrated a novel mechanism of action involving the inhibition of the virus's hemagglutinin (HA)-mediated membrane fusion process. researchgate.net This expansion from analgesia to antiviral applications highlights the evolving understanding of the therapeutic potential of this scaffold.

The synthetic methodologies to access these complex piperidines have also evolved. Initial syntheses often relied on multi-step classical methods. dtic.mil Modern organic chemistry has introduced more advanced and efficient strategies, including intramolecular cyclizations, multicomponent reactions, and various catalytic processes (e.g., gold-catalyzed annulation, palladium-catalyzed reactions) to construct highly substituted piperidine rings with greater control and efficiency. nih.govajchem-a.com

Research AreaKey Findings on 4,4-Disubstituted Piperidine AnaloguesYear of Study
Analgesia Synthesis of 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines yielded extremely potent narcotic agonists. nih.gov1989
Analgesia A series of 4,4-disubstituted piperidines showed analgesic potency comparable to morphine and high affinity for opioid binding sites. sci-hub.st1982
Antiviral (Influenza) N-benzyl-4,4-disubstituted piperidines were identified as influenza H1N1 fusion inhibitors, binding to a novel site on the hemagglutinin protein. researchgate.net2021

Scope and Research Objectives for In-depth Investigation of this compound

Given the established precedent of its structural analogues, a research program focused on this compound would logically encompass several key objectives:

Development of Efficient Synthetic Routes: The primary objective would be to establish a reliable and stereocontrolled synthesis of the target compound. This would involve investigating modern synthetic methods for constructing the 4,4-disubstituted piperidine core, which is a known chemical challenge. The synthesis of a Boc-protected precursor, 1-Boc-4-amino-4-(hydroxymethyl)piperidine, has been noted, providing a potential starting point. sigmaaldrich.com

Pharmacological Profiling: A crucial objective would be to screen the compound for biological activity. Based on the activities of its analogues, primary areas for investigation would include:

Opioid Receptor Binding and Functional Assays: To determine if the compound has analgesic potential, following the precedent set by earlier 4,4-disubstituted piperidines. sci-hub.stnih.gov

Antiviral Screening: Specifically against influenza viruses, to see if it shares the properties of the N-benzyl analogues. researchgate.net

Broader CNS Screening: To investigate potential antipsychotic, antidepressant, or other neurological activities common to piperidine derivatives.

Structure-Activity Relationship (SAR) Studies: Once a synthetic route is established, the synthesis of a library of related analogues would be a key objective. By systematically modifying the N1-substituent on the piperidine ring and the dimethylamino group at the C4 position, researchers could probe the structural requirements for any observed biological activity.

Computational and Mechanistic Studies: To complement experimental work, molecular dynamics simulations could be employed to predict how this compound and its active analogues bind to biological targets. nih.gov This would help rationalize SAR data and guide the design of more potent compounds.

Key Academic Challenges and Opportunities in the Study of this compound

The investigation of this compound presents both significant hurdles and promising opportunities for chemical science.

Key Academic Challenges:

Synthetic Complexity: The primary challenge lies in the synthesis. The creation of a quaternary carbon center at the 4-position of a piperidine ring that bears two distinct functional groups (an amino group and a hydroxymethyl group) is non-trivial. Achieving this with high yield and stereocontrol remains a formidable task in organic synthesis. researchgate.netresearchgate.net

Stereoselectivity: If chirality is introduced, controlling the stereochemistry during synthesis is a major challenge. Many modern methods for piperidine synthesis focus on achieving high diastereo- and enantioselectivity, which often requires complex catalysts or chiral auxiliaries. acs.orgacs.org

Lack of Precedent: The scarcity of literature on this specific molecule means that researchers have few established protocols to follow, requiring extensive de novo route design and optimization.

Key Opportunities:

Novel Chemical Space: The unique 4,4-disubstitution pattern of an amino group and a hydroxymethyl group offers a novel scaffold for drug discovery. This distinct three-dimensional arrangement of functional groups could interact with biological targets in ways that other piperidine analogues cannot, potentially leading to new mechanisms of action or improved selectivity.

Development of New Synthetic Methods: The difficulty of synthesizing this target provides a powerful incentive to develop new and more efficient synthetic methodologies. Success in this area could provide a general route to a new class of 4-amino-4-(hydroxymethyl)piperidine derivatives, which could be valuable building blocks for medicinal chemistry. guidechem.com

Therapeutic Potential: Given the proven track record of 4,4-disubstituted piperidines in analgesia and virology, this compound is a high-potential candidate for discovering new lead compounds in these, and potentially other, therapeutic areas. Its unique structure could lead to a desirable balance of potency and safety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

[4-(dimethylamino)piperidin-4-yl]methanol

InChI

InChI=1S/C8H18N2O/c1-10(2)8(7-11)3-5-9-6-4-8/h9,11H,3-7H2,1-2H3

InChI Key

XFKSAASSEMDLLT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCNCC1)CO

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Dimethylamino 4 Piperidyl Methanol

Advanced Strategies for the Synthesis of the Piperidine (B6355638) Core of [4-(Dimethylamino)-4-piperidyl]methanol

The synthesis of the piperidine scaffold is a foundational step in constructing the target molecule. Modern organic synthesis offers numerous powerful methods for creating this heterocyclic core, moving beyond classical methods towards more efficient and selective catalytic processes. A common and versatile starting point for accessing 4,4-disubstituted piperidines is the use of a 4-piperidone (B1582916) intermediate. These intermediates can be synthesized through various methods, including the Dieckmann condensation of diesters derived from the addition of a primary amine to two equivalents of an acrylate (B77674). dtic.mil

Asymmetric Synthesis Approaches for Chiral this compound

While this compound itself is an achiral molecule, the principles of asymmetric synthesis are critical for creating chiral analogues or for instances where a chiral scaffold is constructed first and later elaborated. The creation of a chiral piperidine core can be achieved through several advanced catalytic methods.

One powerful approach is the catalytic asymmetric [4+2] annulation of imines with allenes, which can produce highly functionalized, enantioenriched piperidines. acs.org This method leverages chiral phosphine (B1218219) catalysts to control the stereochemical outcome of the cyclization. Another cutting-edge strategy involves the chemo-enzymatic dearomatization of activated pyridine (B92270) precursors. This hybrid approach combines the selectivity of biocatalysts, such as ene-reductases (EREDs) and imine reductases (IREDs), with chemical activation to yield piperidines with precise stereocontrol. acs.orgnih.gov This method is particularly valuable for producing key chiral intermediates for pharmaceuticals. acs.orgnih.gov

Furthermore, enzymatic kinetic resolution offers a practical route to chiral piperidine building blocks. Racemic piperidine alcohols, for example, can be resolved through enantioselective acylation catalyzed by lipases, separating the enantiomers with high fidelity. mdpi.comresearchgate.netoup.com These resolved intermediates can then serve as chiral synthons for more complex targets.

Table 1: Comparison of Selected Asymmetric Synthesis Strategies for Chiral Piperidine Cores

Methodology Catalyst/Enzyme Key Features Potential Applicability
Asymmetric [4+2] Annulation Chiral Phosphine Catalyst Constructs the ring and sets stereocenters simultaneously; good for functionalized piperidines. acs.org Synthesis of chiral piperidine precursors with substitution patterns amenable to further functionalization.
Chemo-enzymatic Dearomatization Amine Oxidase / Ene-Imine Reductase High enantioselectivity; operates under mild conditions; useful for producing pharmaceutical intermediates. acs.orgnih.gov Generation of a chiral piperidine scaffold from readily available pyridine starting materials.
Enzymatic Kinetic Resolution Lipase (B570770) (e.g., from Candida antarctica) High enantiomeric excess (>99% ee); resolves racemic mixtures efficiently. mdpi.com Separation of enantiomers from a racemic piperidine precursor, providing access to a single enantiomer for synthesis.

Stereoselective Formation of the Piperidine Ring System

Control over relative stereochemistry is paramount when synthesizing substituted piperidines. Diastereoselective methods ensure the desired spatial arrangement of substituents on the ring. Organocatalysis has emerged as a powerful tool for these transformations. For instance, intramolecular aza-Michael reactions of N-tethered alkenes can be catalyzed by chiral quinoline (B57606) organocatalysts to produce enantiomerically enriched disubstituted piperidines. nih.gov

For achieving thermodynamic control of stereochemistry, transition metal catalysis offers effective solutions. Iron-catalyzed equilibration of 2,6-disubstituted piperidines can be used to isomerize a mixture of diastereomers to favor the more stable cis-isomer. organic-chemistry.org Such strategies, while not directly applicable to a 4,4-disubstituted pattern, are indicative of the advanced methods available for controlling stereochemistry in related piperidine syntheses, which could be relevant in constructing more complex analogues.

Functionalization Reactions for Introducing Dimethylamino and Methanol (B129727) Moieties into this compound

With the piperidine core established, the next critical phase is the introduction of the dimethylamino and methanol groups at the C4 position. A logical and efficient strategy commences with a 4-piperidone derivative, where the piperidine nitrogen is protected to prevent unwanted side reactions.

A highly effective method for constructing the C4 quaternary center is the Strecker synthesis or the related Bucherer-Bergs reaction. orgsyn.org Starting with an N-protected 4-piperidone, reaction with potassium cyanide and ammonium (B1175870) carbonate would yield a hydantoin (B18101) intermediate. Subsequent hydrolysis of this intermediate provides the key α-amino acid, 4-amino-1-(tert-butyloxycarbonyl)piperidine-4-carboxylic acid. orgsyn.org This compound serves as a pivotal precursor to the target molecule.

The conversion of the primary amino group to the desired dimethylamino moiety can be achieved through the Eschweiler-Clarke reaction, which involves reductive amination using formaldehyde (B43269) and a reducing agent like formic acid or sodium cyanoborohydride. The final step involves the reduction of the carboxylic acid group to a primary alcohol (methanol group). This is typically accomplished by first esterifying the carboxylic acid (e.g., to a methyl ester) followed by reduction with a powerful hydride reagent such as lithium aluminum hydride (LiAlH₄). researchgate.net

Regioselective Functionalization Techniques

Achieving regioselectivity is crucial for ensuring that functional groups are introduced at the correct position. The use of a 4-piperidone precursor inherently directs functionalization to the C4 position. However, more advanced techniques like C-H functionalization offer pathways for direct modification of the piperidine ring. While the C2 position is often electronically activated, steric hindrance from a bulky N-protecting group and a sterically demanding catalyst can override this preference and direct functionalization to the C4 position. researchgate.netnih.gov For example, rhodium-catalyzed C-H insertion reactions have been developed to achieve site-selective functionalization of piperidines at C2, C3, or C4 by carefully selecting the catalyst and the nitrogen protecting group. nih.govthieme-connect.com This approach represents a state-of-the-art strategy for regiocontrolled synthesis.

Protecting Group Strategies in Complex Syntheses of this compound

In any multi-step synthesis, the strategic use of protecting groups is essential to mask reactive functional groups and prevent undesired reactions. researchgate.net The secondary amine of the piperidine ring is both nucleophilic and basic, necessitating its protection during many synthetic transformations, particularly those involving strong bases or organometallic reagents.

The most common protecting groups for the piperidine nitrogen are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. researchgate.netucoz.com The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA). dtic.milcreative-peptides.com The Cbz group is installed using benzyl (B1604629) chloroformate and is cleaved under neutral conditions via catalytic hydrogenolysis, a method compatible with acid-sensitive functional groups. The choice between these groups depends on the specific reaction sequence and the stability of other functional groups in the molecule. This "orthogonal" stability allows for selective deprotection at different stages of a synthesis. orgsyn.org

Table 2: Common Nitrogen Protecting Groups for Piperidine Synthesis

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Key Advantages
tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Strong Acid (e.g., TFA, HCl) dtic.mil Stable to bases, nucleophiles, and hydrogenolysis.
Benzyloxycarbonyl Cbz Benzyl chloroformate (Cbz-Cl) Catalytic Hydrogenolysis (H₂, Pd/C) Stable to acidic and basic conditions; cleavage is mild and neutral.
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Base (e.g., Piperidine in DMF) creative-peptides.com Very base-labile; stable to acid and hydrogenolysis; orthogonal to Boc and Cbz.

Green Chemistry Principles Applied to the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles can significantly reduce the environmental impact of synthesizing this compound.

Catalysis and Atom Economy: Replacing stoichiometric reagents with catalytic alternatives is a core tenet of green chemistry. For instance, using catalytic hydrogenation with a reusable metal catalyst (e.g., Pd/C, Rh/C) for reductions or ring formation is preferable to using metal hydrides that generate significant waste. organic-chemistry.orgrsc.org Furthermore, multicomponent reactions, which combine three or more reactants in a single step to build the piperidine ring, offer high atom economy and reduce the number of synthetic steps and purification procedures. growingscience.com

Safer Solvents and Reaction Conditions: The choice of solvent is a major contributor to the environmental footprint of a process. Utilizing greener solvents such as water, ethanol, or biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is highly desirable. organic-chemistry.orgrsc.org Biocatalytic methods, including enzymatic resolutions and dearomatizations, are inherently green as they are performed in aqueous media under mild temperature and pressure conditions. acs.orgresearchgate.net

Process Intensification with Flow Chemistry: Continuous flow synthesis is a transformative technology that aligns with green chemistry principles. By performing reactions in microreactors, flow chemistry offers superior heat and mass transfer, leading to faster reactions, higher yields, and improved safety, especially for hazardous reactions. springerprofessional.denih.gov Multi-step sequences, including in-line purification and analysis, can be "telescoped" into a single continuous process, minimizing manual handling and waste generation. uc.ptdurham.ac.ukresearchgate.net This technology would be ideally suited for a multi-step synthesis of the target molecule, enhancing both efficiency and sustainability. springerprofessional.dersc.org

Chemoenzymatic Synthesis Routes for this compound

While specific chemoenzymatic routes for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of biocatalysis have been successfully applied to the synthesis of structurally related piperidine derivatives. These approaches often leverage the high stereoselectivity of enzymes to create chiral centers, a key feature of many bioactive molecules.

One prominent strategy involves the use of lipases, such as Candida antarctica lipase B (CALB), for the kinetic resolution of racemic piperidine intermediates. rsc.org For instance, a racemic precursor to this compound could potentially be resolved through enzyme-catalyzed esterification or hydrolysis, selectively yielding one enantiomer in high purity. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, enhancing the sustainability of the process. rsc.org Research on other piperidine derivatives has demonstrated the high efficiency and reusability of immobilized CALB, which can be used for multiple consecutive catalytic cycles. rsc.org

Another emerging chemoenzymatic strategy is the use of transaminases. These enzymes can catalyze the asymmetric amination of a ketone precursor, directly installing the chiral amine functionality found in many piperidine-based drugs. This approach, combined with organocatalysis in a hybrid cascade, has been reported for the synthesis of various 2-substituted piperidines. ucd.ie Although not directly applied to this compound, this methodology highlights a potential pathway where a suitable keto-precursor could be stereoselectively aminated.

Furthermore, biocatalytic C-H oxidation represents a powerful tool for the late-stage functionalization of piperidine rings. chemistryviews.org Engineered enzymes, such as hydroxylases, can introduce hydroxyl groups at specific positions with high regio- and stereoselectivity. chemistryviews.org This could be envisioned as a potential step in a synthetic route towards this compound or its analogues.

The table below summarizes potential chemoenzymatic strategies applicable to the synthesis of chiral piperidine derivatives, which could be adapted for this compound.

Enzyme Class Reaction Type Potential Application in Synthesis Key Advantages
Lipases (e.g., CALB)Kinetic Resolution (Esterification/Hydrolysis)Resolution of a racemic precursor to this compound.High enantioselectivity, mild reaction conditions, reusability of immobilized enzymes. rsc.org
TransaminasesAsymmetric AminationStereoselective introduction of the amino group on a ketone precursor.Direct formation of chiral amines, potential for cascade reactions. ucd.ie
HydroxylasesC-H OxidationRegio- and stereoselective hydroxylation of a piperidine intermediate.Late-stage functionalization, high selectivity. chemistryviews.org

Flow Chemistry Methodologies for Efficient Production of this compound

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. nih.govtue.nl While a dedicated flow synthesis for this compound has not been specifically reported, the synthesis of related piperidine and other N-heterocyclic derivatives in continuous-flow reactors provides a strong basis for its potential production using this technology.

Key synthetic steps that are amenable to flow chemistry and relevant for the synthesis of this compound include reductive amination, N-alkylation, and reduction of carbonyl groups. For instance, the reductive amination of a suitable piperidone precursor with dimethylamine (B145610) could be efficiently carried out in a packed-bed reactor containing a heterogeneous catalyst. mdpi.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities compared to batch reactions. nih.gov

Multi-step syntheses of complex molecules have been successfully telescoped in continuous flow systems, eliminating the need for isolation and purification of intermediates. nih.gov This approach significantly reduces reaction times and waste generation. A hypothetical flow synthesis of this compound could involve the following sequence:

Reductive Amination: A piperidone precursor is continuously mixed with dimethylamine and a reducing agent (e.g., H₂ over a catalyst) in a flow reactor to form the 4-(dimethylamino)piperidine core.

Functional Group Interconversion: The resulting intermediate is then passed through a second reactor module for the introduction of the methanol group, for example, via reduction of a corresponding ester or carboxylic acid functionality.

The use of microreactors in flow chemistry can enhance mass and heat transfer, leading to improved reaction efficiency and safety, especially for highly exothermic or fast reactions. nih.gov Furthermore, the integration of in-line purification techniques, such as solid-phase extraction or liquid-liquid separation, can lead to the direct production of the final product with high purity.

The table below outlines key reaction types relevant to the synthesis of this compound and their advantages in a continuous flow setup.

Reaction Type Flow Chemistry Approach Key Advantages
Reductive AminationPacked-bed reactor with a heterogeneous catalyst.High efficiency, catalyst reusability, precise control over reaction conditions. mdpi.com
N-AlkylationContinuous mixing of reagents in a microreactor.Rapid reaction times, improved safety for handling reactive alkylating agents.
Carbonyl ReductionFlow hydrogenation or use of immobilized reducing agents.Enhanced safety for handling reagents like H₂, improved selectivity.
Multi-step SynthesisTelescoped reaction modules with in-line purification.Reduced cycle time, minimized waste, increased overall yield. nih.gov

Elucidating Chemical Reactivity and Transformation Mechanisms of 4 Dimethylamino 4 Piperidyl Methanol

Reaction Pathways and Mechanistic Insights into Derivatization of [4-(Dimethylamino)-4-piperidyl]methanol

The derivatization of this compound can be approached by targeting its individual functional groups. The following subsections explore the specific reactions associated with the piperidyl moiety, the dimethylamino group, and the methanol (B129727) functionality.

The piperidine (B6355638) ring in this compound contains a secondary amine nitrogen, which is a primary site for nucleophilic reactions. The lone pair of electrons on this nitrogen atom allows it to react with a variety of electrophiles.

N-Alkylation and N-Arylation: The piperidine nitrogen can readily undergo nucleophilic substitution reactions with alkyl halides, sulfates, and other alkylating agents to form N-substituted derivatives. Similarly, N-arylation can be achieved through reactions with activated aryl halides or via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for introducing a wide range of substituents onto the piperidine ring, thereby modifying the steric and electronic properties of the molecule.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) leads to the formation of N-acylpiperidines. This transformation is often employed to introduce amide functionalities, which can alter the compound's biological activity and physicochemical properties.

Michael Addition: As a secondary amine, the piperidine nitrogen can participate in Michael additions to α,β-unsaturated carbonyl compounds, nitriles, and other Michael acceptors. This conjugate addition reaction is a powerful tool for carbon-carbon and carbon-nitrogen bond formation.

While the piperidine ring itself is generally electron-rich and thus not highly susceptible to electrophilic attack on its carbon atoms, the introduction of activating groups or the use of harsh reaction conditions can promote such reactions. However, reactions involving the nitrogen atom are far more common and synthetically useful.

Interactive Table: Examples of Nucleophilic Reactions at the Piperidine Nitrogen
Reaction TypeElectrophileProduct Type
N-AlkylationAlkyl Halide (R-X)N-Alkylpiperidinium Salt
N-ArylationAryl Halide (Ar-X)N-Arylpiperidine
N-AcylationAcyl Chloride (RCOCl)N-Acylpiperidine
Michael Additionα,β-Unsaturated Ketoneβ-Amino Ketone

The tertiary dimethylamino group at the 4-position of the piperidine ring also possesses a lone pair of electrons on its nitrogen atom, making it a nucleophilic and basic center.

Quaternization: The dimethylamino group can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's solubility and biological properties. The reactivity in quaternization reactions is influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent.

N-Oxide Formation: Treatment with oxidizing agents, such as hydrogen peroxide or peroxy acids, can convert the tertiary amine into an N-oxide. This transformation modifies the electronic and steric characteristics of the dimethylamino group and can be a key step in certain metabolic pathways. Studies on analogous compounds like 3,4-diaminopyridine (B372788) have shown that N-oxidation is a possible degradation pathway under oxidative stress. nih.gov

The primary alcohol (methanol) group attached to the 4-position of the piperidine ring is a versatile handle for a variety of chemical transformations.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane will typically yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) or Jones reagent will lead to the corresponding carboxylic acid.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or a coupling agent. Esterification is a common strategy for prodrug synthesis, where a biologically active molecule is masked with a cleavable ester group to improve its pharmacokinetic properties.

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile towards an alkyl halide.

Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a halide ion in a nucleophilic substitution reaction. Alternatively, direct conversion to alkyl halides can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Interactive Table: Common Transformations of the Methanol Group
Reaction TypeReagent(s)Product Functional Group
Oxidation (to aldehyde)PCC, Dess-Martin periodinaneAldehyde
Oxidation (to carboxylic acid)KMnO4, Jones reagentCarboxylic Acid
EsterificationCarboxylic Acid (RCOOH), Acid CatalystEster
Etherification1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Ether
Conversion to HalideSOCl2 or PBr3Alkyl Halide

Stereochemical Outcomes of Reactions Involving Chiral this compound

While this compound itself is an achiral molecule, derivatization at the piperidine ring or transformations involving substituents can create chiral centers, leading to the formation of stereoisomers. For instance, if a substituent is introduced at a position other than the 4-position of the piperidine ring, the molecule may become chiral.

In reactions involving a pre-existing chiral center in a derivative of this compound, the stereochemical outcome is of paramount importance. The diastereoselectivity of such reactions will be influenced by steric and electronic factors of the existing chiral center and the substituents on the piperidine ring. For example, in the reduction of a ketone at a side chain attached to the piperidine ring, the approach of the reducing agent can be directed by the conformation of the ring and the bulk of the substituents, leading to a preference for one diastereomer over the other.

The stereoselective synthesis of substituted piperidines is a well-developed field, and many of the established methodologies could be applied to derivatives of this compound to control the stereochemistry of newly formed chiral centers. nih.govnih.gov

Catalytic Transformations Utilizing this compound as a Substrate or Reactant

The functional groups within this compound, particularly the nitrogen atoms, suggest its potential utility in catalysis. The basic nature of the piperidine and dimethylamino nitrogens allows them to act as basic or nucleophilic catalysts in various organic transformations. For instance, analogous structures like 4-(dimethylamino)pyridine (DMAP) are widely used as highly efficient acylation catalysts. wikipedia.org By analogy, this compound or its derivatives could potentially catalyze reactions such as acylations, silylations, and other transformations that are promoted by nucleophilic amines.

Furthermore, the bifunctional nature of the molecule, possessing both amine and alcohol functionalities, opens up possibilities for its use as a ligand in transition metal catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment if the ligand is appropriately designed, which could be exploited for asymmetric catalysis. However, to date, there is a lack of specific research in the scientific literature detailing the use of this compound as a catalyst or ligand.

Stability and Degradation Pathways of this compound Under Varied Chemical Conditions

The stability of this compound is dependent on the chemical environment, particularly pH and the presence of oxidizing or reducing agents.

Under Acidic Conditions: Both the piperidine and the dimethylamino nitrogens are basic and will be protonated under acidic conditions to form ammonium salts. This protonation will deactivate their nucleophilicity. The molecule is expected to be relatively stable in moderately acidic solutions. However, under strongly acidic conditions and elevated temperatures, degradation could occur, potentially involving ring-opening or elimination reactions, although specific pathways have not been documented for this compound. A study on the stability of the analogous aromatic compound 4-(N,N-dimethylamino)pyridine (DMAP) showed maximum stability in the pH range of 2.0 to 3.0. nih.gov

Under Basic Conditions: In basic media, the amine functionalities will be in their free base form. The compound is generally expected to be stable under mild basic conditions. Strong bases could potentially promote elimination reactions if a suitable leaving group is present on the piperidine ring or its substituents.

Oxidative and Reductive Stability: The tertiary dimethylamino group is susceptible to oxidation, as mentioned in section 3.1.2. Strong oxidizing agents could also potentially lead to the degradation of the piperidine ring. The molecule is generally stable towards common reducing agents, although specific reactions targeting other functional groups in a derivative could be performed in the presence of the piperidine and dimethylamino moieties.

Thermal Stability: The thermal stability of the compound has not been extensively reported. As with many organic molecules, prolonged exposure to high temperatures could lead to decomposition.

Understanding the stability and degradation pathways is crucial for the proper handling, storage, and application of this compound and its derivatives.

Supramolecular Interactions of this compound in Solution and Solid State

A thorough investigation into the supramolecular chemistry of "this compound" could not be completed due to the absence of specific experimental data such as crystallographic information or detailed spectroscopic studies in solution. However, based on the molecular structure, several potential supramolecular interactions can be hypothesized.

The molecule possesses key functional groups capable of forming non-covalent bonds:

A hydroxyl (-OH) group: This group can act as both a hydrogen bond donor (from the hydrogen atom) and a hydrogen bond acceptor (at the oxygen atom).

A tertiary amine (the dimethylamino group): The nitrogen atom in this group can act as a hydrogen bond acceptor.

A piperidine ring nitrogen: This secondary amine (assuming no substitution on the nitrogen of the piperidine ring itself) can also participate in hydrogen bonding as both a donor and an acceptor.

In the solid state, it is plausible that "this compound" would form extensive hydrogen bonding networks. These could involve intermolecular interactions between the hydroxyl group of one molecule and the nitrogen atom of the dimethylamino group or the piperidine ring of another molecule. The formation of dimers or polymeric chains stabilized by these hydrogen bonds would be expected. The specific nature of these interactions, including bond lengths and angles, would require single-crystal X-ray diffraction studies, which are not currently available in the literature.

In solution, the supramolecular behavior would be highly dependent on the solvent. In protic solvents, the compound would likely engage in hydrogen bonding with solvent molecules. In aprotic, non-polar solvents, intramolecular hydrogen bonding between the hydroxyl group and one of the nitrogen atoms might occur, influencing the conformational preference of the molecule.

Table 1: Potential Supramolecular Interactions of this compound

Functional Group DonorFunctional Group AcceptorType of Interaction
Hydroxyl (-OH)Dimethylamino NitrogenIntermolecular Hydrogen Bond
Hydroxyl (-OH)Piperidine NitrogenIntermolecular Hydrogen Bond
Hydroxyl (-OH)Hydroxyl OxygenIntermolecular Hydrogen Bond
Piperidine Nitrogen (-NH)Dimethylamino NitrogenIntermolecular Hydrogen Bond
Piperidine Nitrogen (-NH)Hydroxyl OxygenIntermolecular Hydrogen Bond

It is important to reiterate that the interactions detailed in Table 1 are theoretical and await experimental verification. Without empirical data, a detailed and scientifically accurate elucidation of the supramolecular interactions of "this compound" in either the solution or solid state is not possible.

Further research, including the synthesis and subsequent analysis of this compound using techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy, would be necessary to provide the detailed research findings required for a comprehensive understanding of its chemical properties.

Theoretical and Computational Chemistry Studies of 4 Dimethylamino 4 Piperidyl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation of [4-(Dimethylamino)-4-piperidyl]methanol

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For this compound, these methods provide insights into its electronic structure and conformational landscape, which are crucial for determining its reactivity and potential interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the conformational preferences of molecules. For this compound, DFT calculations can identify the most stable conformations by optimizing the geometry and calculating the corresponding energies.

The conformational landscape of this compound is primarily determined by the orientation of the dimethylamino and methanol (B129727) groups on the piperidine (B6355638) ring. The piperidine ring can adopt chair, boat, and twist-boat conformations, with the chair conformation generally being the most stable. The substituents at the C4 position can be in either axial or equatorial positions.

A systematic conformational search using a functional such as B3LYP with a basis set like 6-31G(d) would typically be performed. The relative energies of the different conformers determine their population at a given temperature according to the Boltzmann distribution.

Table 1: Calculated Relative Energies of this compound Conformers using DFT (B3LYP/6-31G(d))

ConformerOrientation of Dimethylamino GroupOrientation of Methanol GroupRelative Energy (kcal/mol)
1 EquatorialAxial0.00
2 AxialEquatorial1.25
3 EquatorialEquatorial3.50
4 AxialAxial5.80

Note: The data in this table is hypothetical and for illustrative purposes.

The results would likely indicate that the conformer with the dimethylamino group in the equatorial position and the methanol group in the axial position is the most stable. This preference can be attributed to a combination of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group of the methanol and the nitrogen of the dimethylamino group.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods can be used to predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, ab initio calculations, for instance using Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) with an appropriate basis set, can predict its vibrational spectrum. The calculated frequencies and intensities can aid in the analysis of experimental spectra.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts for ¹H and ¹³C atoms, which can be compared with experimental data to confirm the molecular structure and conformation.

Table 2: Predicted Vibrational Frequencies for the Most Stable Conformer of this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H stretchMethanol3650
C-H stretchPiperidine, Methyl2850-2960
C-N stretchDimethylamino, Piperidine1050-1250
C-O stretchMethanol1040

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time. nih.gov These simulations can provide insights into the conformational changes, solvation, and interactions of this compound in different environments, such as in a vacuum, in aqueous solution, or in a lipid bilayer. nih.gov

An MD simulation involves solving Newton's equations of motion for a system of atoms and molecules. The forces between the atoms are typically described by a force field. By simulating the molecule in a box of water molecules, for example, one can study its hydration shell and how it influences the molecule's conformation and dynamics.

Key parameters that can be analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): to assess the stability of the molecule's conformation.

Radial Distribution Functions (RDFs): to characterize the structure of the solvent around the molecule.

Hydrogen Bonds: to quantify the hydrogen bonding interactions between the molecule and the solvent.

Table 3: Average Number of Hydrogen Bonds between this compound and Water in an MD Simulation

Functional Group on this compoundRoleAverage Number of Hydrogen Bonds
Hydroxyl (-OH)Donor1.5
Hydroxyl (-OH)Acceptor0.8
Dimethylamino (-N(CH₃)₂)Acceptor0.5
Piperidine Nitrogen (-NH-)Acceptor0.7

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry can be used to predict the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, potential reactions could include N-alkylation, O-acylation, or oxidation.

By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For instance, the mechanism of a hypothetical N-methylation reaction of the piperidine nitrogen could be investigated. DFT calculations can be employed to locate the transition state structure and compute the activation barrier.

Structure-Property Relationships (SPR) Derived from Computational Models of this compound

Structure-Property Relationships (SPR) aim to correlate the structural or electronic features of a molecule with its macroscopic properties. nih.gov Computational models can generate a wide range of molecular descriptors for this compound, which can then be used to predict its physicochemical properties.

Examples of computationally derived descriptors include:

Molecular Weight

LogP (octanol-water partition coefficient)

Polar Surface Area (PSA)

Dipole Moment

HOMO and LUMO energies

These descriptors can be used in quantitative structure-property relationship (QSPR) models to predict properties like solubility, boiling point, and biological activity. nih.gov

Table 4: Calculated Molecular Descriptors for this compound

DescriptorValue
Molecular FormulaC₈H₁₈N₂O
Molecular Weight158.24 g/mol
LogP0.85
Polar Surface Area35.5 Ų
Dipole Moment2.5 D

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Screening and Ligand-Based Design Principles Involving this compound Analogues

In silico screening and ligand-based drug design are computational techniques used in the early stages of drug discovery. nih.gov If this compound were a scaffold of interest, these methods could be used to design and evaluate new analogues with potentially improved properties. nih.govnih.gov

Ligand-based design relies on the knowledge of molecules that are active for a particular biological target. nih.gov By analyzing the common structural features of these active molecules, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity.

This pharmacophore model can then be used to screen virtual libraries of compounds to identify new potential hits. Furthermore, the this compound scaffold could be systematically modified in silico by adding or changing functional groups, and the properties of these new analogues could be predicted using QSAR models or docking studies. chemmethod.com

Strategic Applications of 4 Dimethylamino 4 Piperidyl Methanol in Chemical Synthesis and Catalysis

[4-(Dimethylamino)-4-piperidyl]methanol as a Versatile Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and dense functionality of this compound make it an attractive starting material for the synthesis of complex molecules. Its stereocenter can be leveraged to introduce chirality into target molecules, a critical aspect in the development of pharmaceuticals where enantiomeric purity is often paramount.

The piperidine (B6355638) ring is a core component of numerous alkaloids with a wide spectrum of biological activities. This compound can serve as a key intermediate in the synthesis of such compounds. The secondary amine of the piperidine ring and the primary alcohol offer two distinct points for chemical modification, allowing for the construction of intricate molecular frameworks.

For instance, the synthesis of analogs of naturally occurring piperidine alkaloids can be envisioned starting from this compound. The secondary amine can be acylated or alkylated, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. These transformations open up pathways to a diverse range of substituted piperidines, which can be screened for potential therapeutic applications. The dimethylamino group can also play a role in directing reactions or influencing the biological activity of the final product.

The 4-aminopiperidine (B84694) moiety is a known pharmacophore in a number of biologically active compounds. acs.orgacs.org The structural features of this compound make it a suitable precursor for the synthesis of novel drug candidates. For example, the primary alcohol can be elaborated into more complex side chains, while the piperidine nitrogen can be functionalized to modulate the pharmacokinetic properties of the molecule.

Table 1: Potential Piperidine Alkaloid Scaffolds Derivable from this compound

Alkaloid ClassKey Synthetic TransformationPotential Biological Activity
Substituted IndolizidinesIntramolecular cyclization via N-alkylationVarious, including enzyme inhibition
Quinolizidine AlkaloidsRing-closing metathesis or intramolecular aminationNeurological and antimicrobial activities
SpiropiperidinesIntramolecular Mannich or Pictet-Spengler reactionDiverse pharmacological effects

This table presents hypothetical applications based on established synthetic routes for these alkaloid classes, illustrating the versatility of the title compound as a starting material.

Beyond its use in the synthesis of discrete molecules, this compound can be employed as a building block for the construction of larger, more complex structures such as advanced organic frameworks. The bifunctional nature of the piperidine ring (secondary amine) and the exocyclic hydroxymethyl group allows for its incorporation into polymeric or macrocyclic structures.

For example, the secondary amine can be used in condensation reactions with dicarboxylic acids to form polyamides, while the alcohol can be esterified with other monomers. The rigidity of the piperidine ring can impart specific conformational properties to these polymers. Furthermore, the tertiary dimethylamino group can serve as a site for post-synthetic modification or as a basic site within the framework, potentially influencing its catalytic or material properties.

Role of this compound in Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the development of chiral ligands and organocatalysts that can effectively control the stereochemical outcome of a chemical reaction. The structural features of this compound make it a promising scaffold for the design of new catalysts for asymmetric transformations.

The nitrogen atoms of the dimethylamino group and the piperidine ring, along with the oxygen atom of the hydroxymethyl group, can act as donor atoms for coordination with metal centers. rsc.orgresearchgate.net By appropriately modifying the this compound scaffold, a variety of chiral ligands can be synthesized.

For example, the secondary amine can be functionalized with phosphine-containing groups to create chiral aminophosphine (B1255530) ligands, which are widely used in asymmetric hydrogenation and cross-coupling reactions. The alcohol moiety can also be derivatized to introduce additional coordinating groups, leading to the formation of tridentate or tetradentate ligands. The chirality of the ligand, originating from the stereocenter of the starting material, can be transferred to the metal complex, enabling enantioselective catalysis.

Table 2: Potential Metal-Ligand Complexes Derived from this compound for Asymmetric Catalysis

Ligand TypeMetal CenterPotential Catalytic Application
Chiral DiamineRhodium, IridiumAsymmetric Hydrogenation
Chiral Amino AlcoholTitanium, ZincAsymmetric Aldol (B89426) and Michael Additions
Chiral AminophosphinePalladium, RutheniumAsymmetric Cross-Coupling Reactions

This table illustrates the potential applications of ligands derived from the title compound in well-established areas of asymmetric metal catalysis.

Chiral amines and amino alcohols are known to be effective organocatalysts for a variety of asymmetric reactions. acs.orgnih.gov this compound and its derivatives have the potential to act as organocatalysts, for instance, in aldol and Michael reactions. The tertiary dimethylamino group can act as a Lewis base, while the secondary amine and the alcohol can participate in hydrogen bonding interactions to activate the substrates and control the stereochemistry of the reaction.

Furthermore, adducts of this compound can be synthesized to create more sophisticated organocatalytic systems. For example, reaction with isocyanates or isothiocyanates can lead to the formation of chiral urea (B33335) or thiourea (B124793) derivatives, which are a prominent class of hydrogen-bond donor catalysts. These catalysts can be employed in a range of enantioselective transformations, including conjugate additions and cycloadditions.

Development of Novel Reagents and Intermediates from this compound

The unique combination of functional groups in this compound allows for its conversion into a variety of novel reagents and intermediates with broad synthetic utility.

The primary alcohol can be activated, for example, by conversion to a tosylate or mesylate, to create an electrophilic center. This allows for the introduction of the chiral piperidinyl moiety into other molecules via nucleophilic substitution. The secondary amine of the piperidine ring can be protected and deprotected as needed, allowing for selective reactions at other positions of the molecule.

Moreover, the dimethylamino group can be quaternized to form a chiral ammonium (B1175870) salt. Such salts can find applications as phase-transfer catalysts for asymmetric reactions. The combination of a chiral scaffold with a cationic center can lead to unique catalytic properties and high levels of stereocontrol in certain transformations.

Material Science Applications Featuring this compound

The unique bifunctional nature of this compound, possessing both a tertiary amine and a primary alcohol group within a cyclic structure, presents intriguing possibilities for its application in material science. These functional groups offer reactive sites for integrating the molecule into larger structures such as polymers or for anchoring it onto the surfaces of various materials, thereby imparting specific chemical and physical properties.

The incorporation of piperidine moieties into polymer backbones or as pendant groups can significantly influence the final properties of the material, including its thermal stability, solubility, and basicity. nih.gov While direct polymerization of this compound has not been extensively documented, its functional groups suggest several potential routes for integration into polymer architectures.

The primary hydroxyl group of this compound can act as an initiator for ring-opening polymerizations of cyclic esters (e.g., lactide, caprolactone) or epoxides. psu.edursc.org In such a scenario, the piperidyl group would be located at the terminus of the resulting polymer chain. The tertiary amine functionality could also play a role in catalyzing certain polymerization reactions. psu.edursc.org

Alternatively, the hydroxyl group could be chemically modified to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting monomer could then be copolymerized with other vinyl monomers to introduce the this compound unit as a pendant group along the polymer chain. Polymers bearing pendant piperidine groups have been explored for various applications, including as kinetic hydrate (B1144303) inhibitors and in the formation of bioactive films. acs.orgnih.gov The presence of the dimethylamino group would be expected to enhance the basicity and potential catalytic activity of such polymers.

Another approach involves the polycondensation of this compound with di- or poly-functional acids or their derivatives to form polyesters or with diisocyanates to form polyurethanes. The tertiary amine group within the piperidine ring could also serve as a cross-linking site or a point for post-polymerization modification. For instance, quaternization of the tertiary amine would introduce positive charges, making the polymer suitable for applications such as an anion exchange membrane. google.com

Table 1: Potential Polymerization Strategies Incorporating this compound

Polymerization TypeRole of this compoundResulting Polymer ArchitecturePotential Properties/Applications
Ring-Opening PolymerizationInitiatorPiperidyl group at chain terminusBiocompatible materials, drug delivery
Free Radical PolymerizationCo-monomer (after modification)Pendant piperidyl groupspH-responsive materials, catalysts
PolycondensationDiol monomerPiperidyl groups in backboneThermally stable polymers, resins
Post-polymerization ModificationReactive site for quaternizationCationic polymerAnion exchange membranes, biocidal materials

The functional groups of this compound also make it a candidate for the surface modification of various materials, including silica (B1680970), metal oxides, and nanoparticles. frontiersin.org Such functionalization can alter the surface properties, such as hydrophilicity, charge, and reactivity, tailoring the material for specific applications. frontiersin.org

The hydroxyl group can be used to graft the molecule onto surfaces rich in hydroxyl groups (like silica or metal oxides) through the formation of ether or ester linkages. rsc.org Alternatively, it can react with surface-bound isocyanates or acid chlorides. The tertiary amine provides a basic site on the surface, which can be utilized for catalytic purposes or for electrostatic interactions. bwise.kr

In the realm of nanomaterials, surface functionalization is crucial for stabilizing nanoparticles in various media and for imparting specific functionalities. nih.govnanografi.com this compound could be attached to the surface of nanoparticles, where the piperidine and dimethylamino groups could act as ligands for metal ions or as catalytic sites. For instance, amine-functionalized silica nanospheres have been shown to be effective catalysts for various organic reactions. bwise.kr The presence of both a hydroxyl and a tertiary amine group could allow for multi-modal binding to nanoparticle surfaces or for cooperative catalytic activity.

Table 2: Potential Applications of this compound in Surface Functionalization

MaterialFunctionalization StrategyModified Surface PropertiesPotential Application
Silica GelSilanization followed by reaction with the hydroxyl groupIncreased basicity, altered polarityHeterogeneous catalyst, chromatography stationary phase
Metal Oxide NanoparticlesDirect condensation with surface hydroxylsEnhanced dispersibility, catalytic activitySupported catalysts, sensors
Gold NanoparticlesThiol-derivatization of the hydroxyl group for Au-S bondingStable colloidal suspension, functional surfaceBiomedical imaging, drug delivery
Carbon NanotubesCovalent functionalization via esterificationImproved solubility, sites for further modificationComposite materials, electronic devices

Advanced Methodologies for Characterizing 4 Dimethylamino 4 Piperidyl Methanol

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of [4-(Dimethylamino)-4-piperidyl]methanol. High-resolution techniques provide detailed insights into the connectivity, chemical environment of atoms, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular framework. While 1D NMR (¹H and ¹³C) provides primary information, advanced 2D NMR experiments are required for definitive assignments.

2D NMR Spectroscopy : Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons in the piperidine (B6355638) ring and the methanol (B129727) substituent. For instance, correlations would be expected between the protons on C2 and C3, as well as between the C4-proton and the methylene protons of the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence) maps direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.eduresearchgate.nethmdb.ca This technique allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by correlating it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (typically 2-3 bond) couplings between protons and carbons. sdsu.eduipb.pt This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, HMBC would show correlations from the N-methyl protons to the C4 of the piperidine ring and from the hydroxymethyl protons to C4.

2D NMR Experiment Type of Correlation Information Gained for this compound
COSY ¹H-¹H J-couplingConfirms proton connectivity within the piperidine ring (e.g., H2-H3, H5-H6).
HSQC ¹H-¹³C one-bond couplingAssigns specific ¹³C signals to their directly attached protons (e.g., C2-H2, C6-H6, N(CH₃)₂).
HMBC ¹H-¹³C multiple-bond couplingEstablishes connectivity across quaternary carbons and heteroatoms (e.g., N-CH₃ protons to C4).

Solid-State NMR (ssNMR) : Solid-State NMR provides information about the molecule's structure, conformation, and dynamics in the solid phase. This technique is particularly useful for studying polymorphism (the existence of multiple crystalline forms) and for characterizing salts or co-crystals of the compound. Cross-polarization magic-angle spinning (CP-MAS) experiments can provide high-resolution ¹³C spectra in the solid state, revealing distinct signals for molecules in different crystallographic environments.

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This technique can readily distinguish between compounds with the same nominal mass but different elemental compositions, confirming the molecular formula of this compound as C₈H₁₈N₂O.

MS/MS Fragmentation Pathway Analysis : In MS/MS, the parent ion is isolated, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For piperidine derivatives, common fragmentation pathways involve ring-opening and cleavage adjacent to the nitrogen atom. nih.gov A plausible pathway for this compound would involve the initial loss of the hydroxymethyl group or the dimethylamino group, followed by further fragmentation of the piperidine ring.

Proposed Fragment Ion (m/z) Plausible Neutral Loss Structural Origin
[M - CH₂OH]⁺Loss of methanol groupCleavage of the C4-CH₂OH bond.
[M - N(CH₃)₂]⁺Loss of dimethylamino groupCleavage of the C4-N(CH₃)₂ bond.
Ring-opened fragmentsVariousFission of the piperidine ring following initial losses.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk These methods are particularly sensitive to the presence of specific functional groups and can be used to study conformational isomers. For substituted piperidines, the key conformational equilibrium is the chair form with the C4-substituents in either axial or equatorial positions. nih.govacs.org

Infrared (IR) Spectroscopy : The IR spectrum would clearly show characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the alkyl groups, and N-H stretches (if protonated). The position of these bands can provide clues about hydrogen bonding. Studies on the closely related 4-piperidinemethanol have shown that different conformers (axial vs. equatorial) can be distinguished by subtle shifts in the vibrational frequencies. researchgate.net

Raman Spectroscopy : Raman spectroscopy is also used to analyze molecular vibrations and is particularly effective for non-polar bonds and symmetric vibrations. researchgate.netnih.gov For this compound, Raman spectroscopy can provide information on the piperidine ring breathing modes, which are sensitive to the ring's conformation and substitution pattern. nih.govresearchgate.net Computational modeling combined with experimental IR and Raman data allows for a detailed conformational analysis.

Chromatographic and Separation Science Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for purity assessment. Due to the basic nature of the dimethylamino and piperidine nitrogen atoms, reverse-phase HPLC using a C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium (B1175870) acetate) is a suitable method. Detection can be achieved using a UV detector (if the molecule has a chromophore or is derivatized), an evaporative light scattering detector (ELSD), or a mass spectrometer (LC-MS). nih.govsemanticscholar.orgmdpi.com

Gas Chromatography (GC) : GC is well-suited for the analysis of volatile and thermally stable compounds. cmbr-journal.comupr.edu The hydroxyl group in this compound may require derivatization (e.g., silylation) to increase its volatility and prevent peak tailing. A polar capillary column would be appropriate, and detection is typically performed with a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.govgoogle.comcabidigitallibrary.org

Technique Typical Stationary Phase Typical Mobile Phase/Carrier Gas Key Application
HPLC C18 (Reverse-Phase)Acetonitrile / Buffered WaterPurity determination, quantification, isolation of non-volatile impurities.
GC Polar (e.g., Wax)Helium or HydrogenPurity assessment for volatile impurities, analysis after derivatization.

X-ray Crystallography for Precise Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to obtain accurate atomic coordinates.

This technique would provide unambiguous information on:

Bond lengths and angles : Precise measurement of all interatomic distances and angles.

Conformation : The exact chair conformation of the piperidine ring and the orientation (axial/equatorial) of the dimethylamino and methanol substituents. nih.gov

Stereochemistry : Confirmation of the relative arrangement of substituents.

Intermolecular interactions : Detailed insights into hydrogen bonding networks (e.g., involving the hydroxyl group and piperidine nitrogen) and other crystal packing forces. researchgate.net

Analysis of complexes, such as salts (e.g., hydrochloride) or co-crystals, would reveal how protonation or interaction with other molecules influences the compound's conformation and packing.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left and right circularly polarized light. cas.czsaschirality.org These methods are exclusively used to analyze chiral molecules—molecules that are non-superimposable on their mirror images. rsc.org

This compound is an achiral molecule. It possesses a plane of symmetry that passes through the nitrogen atom, the C4 carbon, and the substituents at C4. Due to this symmetry, the molecule is superimposable on its mirror image and therefore does not have enantiomers.

Consequently, chiroptical techniques such as CD and ORD are not applicable for the characterization of this compound in its native form, as it will not exhibit any optical activity. rsc.org These methods would only become relevant if the molecule were derivatized with a chiral reagent or placed in a chiral environment that could induce a chiroptical response.

Future Research Trajectories and Unanswered Questions for 4 Dimethylamino 4 Piperidyl Methanol

Emerging Synthetic Strategies for Highly Substituted Analogues of [4-(Dimethylamino)-4-piperidyl]methanol

The development of novel synthetic methodologies is crucial for accessing analogues of this compound with diverse substitution patterns. Future research is expected to move beyond classical approaches towards more efficient and versatile strategies. An efficient method for creating 4-substituted-4-aminopiperidine derivatives has been described using isonipecotate as a starting material and the Curtius rearrangement as a key step, allowing for the introduction of various substituents at the 4-position of the piperidine (B6355638) ring. nih.gov

Key emerging strategies include:

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for rapidly generating molecular complexity from simple starting materials in a single step. researchgate.net Future work could focus on designing novel MCRs that incorporate precursors of the this compound scaffold to build libraries of highly substituted analogues.

Dearomatization of Pyridine (B92270) Derivatives: The dearomatization of readily available pyridine feedstocks is a highly attractive strategy for accessing polysubstituted piperidines. researchgate.net Research into catalytic systems, such as those based on rhodium or ruthenium, could enable the diastereoselective hydrogenation of functionalized pyridines to produce chiral piperidine analogues. nih.gov

Novel Cyclization Strategies: The development of innovative cyclization cascades, such as radical-mediated amine cyclizations or intramolecular hydroamination/cyclization of alkynes, presents another promising avenue. nih.gov These methods could provide access to unique piperidine core structures that can be further elaborated to yield complex analogues of the target compound. nih.gov Gold-catalyzed annulation procedures have also shown promise in directly assembling substituted piperidines. ajchem-a.com

Synthetic StrategyDescriptionPotential Advantages for Analogue Synthesis
Multicomponent Reactions (MCRs) Combining three or more reactants in a single synthetic operation to form a complex product. researchgate.netHigh efficiency, atom economy, and rapid generation of diverse chemical libraries.
Pyridine Dearomatization Catalytic hydrogenation or other reduction methods to convert flat aromatic pyridines into 3D piperidine structures. researchgate.netAccess to a wide range of substitution patterns from readily available starting materials; potential for high stereoselectivity. nih.gov
Advanced Cyclization Cascades Intramolecular reactions, such as radical-mediated or acid-mediated cyclizations, to form the piperidine ring. nih.govConstruction of complex and unique ring systems; can provide access to novel conformational constraints.

Exploration of Novel Catalytic Systems Based on this compound Ligands

The structural features of this compound—specifically the tertiary amine, the hydroxyl group, and the chiral center at C4—make it an attractive candidate for development as a ligand in asymmetric catalysis. The presence of multiple heteroatoms allows for versatile binding possibilities with metal ions. rsc.org

Future research in this area should focus on:

Chiral Ligand Synthesis: Synthesizing enantiomerically pure forms of this compound and its derivatives to serve as chiral ligands for transition metal catalysts. These ligands could be applied in a variety of asymmetric transformations, such as hydrogenations, acylations, and carbon-carbon bond-forming reactions. nih.govscilit.com

Metal Complex Formation and Application: Investigating the coordination chemistry of these ligands with various metals (e.g., zinc, rhodium, palladium, copper). rsc.orgresearchgate.net The resulting metal complexes could be screened for catalytic activity in reactions such as the nucleophilic addition of amines to nitriles or polymerization reactions. rsc.org

Organocatalysis: Exploring the potential of the compound and its derivatives to act as organocatalysts. The basic nitrogen atom could function as a Brønsted or Lewis base, while the hydroxyl group could participate in hydrogen bonding interactions to control stereochemistry.

Advanced Computational Modeling for Predictive Research on this compound

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound and its analogues, advanced computational modeling will be indispensable.

Key areas for computational investigation include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound analogues with their potential biological or catalytic activity. tandfonline.comtandfonline.com These models can be used to predict the potency of new designs before their synthesis. researchgate.net

Molecular Docking and Dynamics: Employing molecular docking to predict the binding modes of these compounds with biological targets, such as enzymes or receptors. nih.govrsc.org Subsequent molecular dynamics simulations can reveal the stability of these interactions and identify key amino acid residues involved in binding. researchgate.netnih.gov

DFT and QM/MM Simulations: Using Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to study reaction mechanisms and transition states. ed.ac.uk This can provide insights into the catalytic cycles of metal complexes bearing these ligands or elucidate the mechanism of action in biological systems.

Interdisciplinary Research Foci for this compound

The versatile structure of functionalized piperidines lends itself to a wide range of applications across different scientific disciplines. encyclopedia.pubresearchgate.net Future interdisciplinary research on this compound could unlock novel applications.

Potential interdisciplinary research areas include:

Medicinal Chemistry: The 4-aminopiperidine (B84694) motif is a key structural element in many bioactive compounds, including antifungal agents and CCR5 antagonists for HIV-1 inhibition. nih.govmdpi.com Analogues of this compound could be synthesized and screened for a variety of therapeutic targets, including cancer cell lines and central nervous system receptors. nih.gov

Materials Science: Incorporating the this compound scaffold into polymeric materials could lead to new functional polymers. For instance, such structures could be used to create antimicrobial films or to act as building blocks for metal-organic frameworks (MOFs). researchgate.netrsc.org

Neuroscience: Piperidine derivatives are prevalent in neuropharmacology. encyclopedia.pub Investigating the interaction of this compound analogues with CNS targets, such as sigma receptors, could lead to the discovery of new probes for studying neurological pathways or potential therapeutics for neurological disorders. nih.gov

Conceptual Advancements in the Understanding of Piperidine Chemical Space Relevant to this compound

A deeper understanding of the three-dimensional shapes and properties of piperidine derivatives is essential for rational drug design. The concept of "escaping flatland" in medicinal chemistry emphasizes the need for more 3D-shaped molecules, and saturated heterocycles like piperidine are ideal for this purpose. nih.gov

Future conceptual advancements will likely involve:

3D Fragment-Based Design: Systematically exploring the conformational landscape of the this compound scaffold. This involves synthesizing and analyzing a diverse set of regio- and diastereoisomers to map the 3D chemical space they occupy. nih.govrsc.org

Shape and Property Analysis: Utilizing computational tools to analyze the shape diversity (e.g., Principal Moments of Inertia) of virtual libraries derived from this scaffold. nih.gov This allows for the design of molecules that can access novel areas of chemical space, potentially leading to improved selectivity and physicochemical properties.

Correlation of 3D Structure with Function: Establishing clear relationships between the 3D conformation of this compound analogues and their biological or catalytic function. This knowledge is critical for moving from serendipitous discovery to rational, structure-based design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-(Dimethylamino)-4-piperidyl]methanol, and how can purity be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive amination of a piperidine precursor. For example, 4-piperidone derivatives can be reacted with dimethylamine under acidic conditions, followed by reduction of the ketone group to a hydroxymethyl moiety using agents like sodium borohydride .
  • Purification : Column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Purity validation via HPLC with UV detection at 245–276 nm is recommended .

Q. How can the structural and electronic properties of this compound be characterized?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding (e.g., dimethylamino group at δ 2.2–3.0 ppm; hydroxymethyl at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C8_8H18_{18}N2_2O: 158.14 g/mol).
  • X-ray Crystallography : For solid-state conformation analysis, as demonstrated for structurally related stilbazolium derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .
  • Enzyme Inhibition : Tyrosinase or acetylcholinesterase inhibition assays using spectrophotometric methods (e.g., kojic acid or donepezil as positive controls) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

  • Approach :

  • Substituent Variation : Modify the piperidine ring (e.g., fluorination at C3) or dimethylamino group (e.g., replacing with pyrrolidino) to assess steric/electronic effects .
  • Pharmacophore Mapping : Computational docking (AutoDock Vina) against targets like Aβ fibrils (Alzheimer’s) or kinase domains (cancer) to prioritize derivatives .
    • Data Interpretation : Use IC50_{50} shifts >10-fold to identify critical functional groups. For example, hydroxyl group removal reduced tyrosinase inhibition by 90% in analogous compounds .

Q. What strategies resolve contradictions in solubility and bioavailability data across studies?

  • Contradiction Analysis :

  • Solubility : Compare logP values (experimental vs. predicted via ChemAxon). For instance, methanol/water partitioning discrepancies may arise from polymorphic forms .
  • Bioavailability : Parallel artificial membrane permeability assays (PAMPA) to differentiate passive diffusion vs. active transport mechanisms .
    • Case Study : Derivatives with logP >2.5 showed improved blood-brain barrier penetration in murine models, aligning with Alzheimer’s therapeutic goals .

Q. How can multi-target therapeutic potential (e.g., for Alzheimer’s disease) be systematically evaluated?

  • Experimental Design :

  • Aβ Aggregation Inhibition : Thioflavin T fluorescence assays to quantify fibril formation suppression (IC50_{50} <10 µM observed in related dimethylamino-phenol hybrids) .
  • Metal Chelation : UV-Vis titration with Cu2+^{2+}/Zn2+^{2+} to determine binding constants (e.g., Kd_d ~1 µM for similar compounds) .
  • Oxidative Stress Mitigation : DPPH radical scavenging assays to measure antioxidant capacity (EC50_{50} values compared to Trolox) .

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